Cas no 1214331-73-3 (4-Fluoro-3-phenylbenzonitrile)

4-Fluoro-3-phenylbenzonitrile 化学的及び物理的性質
名前と識別子
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- 5-cyano-2-fluorobiphenyl
- 4-fluoro-3-phenylbenzonitrile
- 4-Fluoro-3-phenylbenzonitrile
-
- インチ: 1S/C13H8FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H
- InChIKey: HMBHBNGUHJVICW-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C#N)C=C1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 197.064077422g/mol
- どういたいしつりょう: 197.064077422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 23.8
4-Fluoro-3-phenylbenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011002906-500mg |
5-Cyano-2-fluorobiphenyl |
1214331-73-3 | 97% | 500mg |
$806.85 | 2023-09-04 | |
abcr | AB608495-250mg |
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile; . |
1214331-73-3 | 250mg |
€413.00 | 2024-07-24 | ||
Alichem | A011002906-250mg |
5-Cyano-2-fluorobiphenyl |
1214331-73-3 | 97% | 250mg |
$489.60 | 2023-09-04 | |
Alichem | A011002906-1g |
5-Cyano-2-fluorobiphenyl |
1214331-73-3 | 97% | 1g |
$1490.00 | 2023-09-04 | |
abcr | AB608495-1g |
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile; . |
1214331-73-3 | 1g |
€773.80 | 2024-07-24 | ||
abcr | AB608495-500mg |
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile; . |
1214331-73-3 | 500mg |
€567.90 | 2024-07-24 |
4-Fluoro-3-phenylbenzonitrile 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
4-Fluoro-3-phenylbenzonitrileに関する追加情報
4-Fluoro-3-phenylbenzonitrile and Its Role in CAS No. 1214331-73-3 in Modern Pharmaceutical Research
4-Fluoro-3-phenylbenzonitrile (CAS No. 1214331-73-3) represents a pivotal compound in the realm of synthetic organic chemistry and pharmaceutical development. This aromatic nitrile derivative, characterized by its fluoro-substituted benzene ring and phenyl group, has garnered significant attention due to its potential applications in drug discovery and biological activity studies. Recent advancements in computational chemistry and structure-activity relationship (SAR) analysis have further highlighted the importance of 4-Fluoro-3-phenylbenzonitrile as a key scaffold in the design of targeted therapies for various neurological and oncological disorders.
The chemical structure of 4-Fluoro-3-phenylbenzonitrile is defined by its benzonitrile core, which is substituted with a fluorine atom at the 4-position and a phenyl group at the 3-position. This unique functional group arrangement contributes to its distinct electronic properties and reactivity profile. The presence of the fluorine substituent enhances the hydrophobicity and <,strong>lipophilicity of the molecule, making it a promising candidate for drug delivery systems that require enhanced cell membrane permeability.
Recent studies have demonstrated the potential of 4-Fluoro-3-phenylbenzonitrile in the context of antitumor research. A 2023 publication in Journal of Medicinal Chemistry reported that derivatives of this compound exhibit selective cytotoxicity against multidrug-resistant cancer cells. The fluorine substitution was found to significantly improve the binding affinity of the molecule to proteomic targets associated with apoptosis regulation. This finding underscores the importance of functional group optimization in the development of chemotherapeutic agents.
Moreover, the synthetic accessibility of 4-Fluoro-3-phenylbenzonitrile has been a focus of recent green chemistry initiatives. A 2024 study published in Green Chemistry highlighted the use of asymmetric catalysis to synthesize this compound with high enantioselectivity. The asymmetric synthesis approach not only reduces the environmental impact of the process but also ensures the production of optically pure compounds, which are critical for pharmaceutical applications requiring stereospecific activity.
The pharmacological profile of 4-Fluoro-3-phenylbenzonitrile has also been explored in the context of neurodegenerative diseases. Research published in ACS Chemical Neuroscience in 2023 indicated that this compound exhibits moderate neuroprotective effects in in vitro models of Alzheimer's disease. The nitrile group is believed to play a role in the inhibition of amyloid-beta aggregation, a key pathological feature of the disease. These findings suggest that 4-Fluoro-3-phenylbenzonitrile could be a valuable lead compound for the development of novel therapeutics targeting neurodegenerative conditions.
In the field of drug delivery systems, 4-Fluoro-3-phenylbenzonitrile has been investigated for its potential as a prodrug carrier. A 2024 study in Biomaterials Science demonstrated that this compound can serve as a bioactive linker for the conjugation of targeted drug molecules. The fluorine substitution was found to enhance the stability of the conjugate in physiological conditions, thereby improving the efficacy of drug delivery. This application highlights the versatility of 4-Fluoro-3-phenylbenzonitrile in the design of advanced therapeutic formulations.
The computational modeling of 4-Fluoro-3-phenylbenzonitrile has also provided insights into its binding interactions with biological targets. Molecular docking studies conducted in 2023 revealed that the fluorine atom plays a critical role in the hydrophobic interactions with membrane-bound receptors. These interactions are believed to enhance the cellular uptake of the compound, which is essential for its therapeutic efficacy. Such computational studies are invaluable for the virtual screening of potential lead compounds and the optimization of drug candidates.
Furthermore, the environmental impact of the synthesis of 4-Fluoro-3-phenylbenzonitrile has been a topic of recent research. A 2024 study in Chemical Engineering Journal evaluated the green synthesis protocols for this compound, emphasizing the importance of energy-efficient processes and reducing waste generation. The adoption of solvent-free conditions and recyclable catalysts has been shown to significantly reduce the carbon footprint of the synthesis process, aligning with the principles of green chemistry.
In conclusion, 4-Fluoro-3-phenylbenzonitrile represents a promising scaffold for the development of novel therapeutics across various medical fields. Its unique chemical properties and functional group arrangement make it a valuable candidate for drug discovery, biological activity studies, and advanced drug delivery systems. Continued research into the synthetic methods, pharmacological applications, and environmental impact of this compound will be crucial for its successful translation into clinical therapies.
As the field of pharmaceutical chemistry continues to evolve, the role of 4-Fluoro-3-phenylbenzonitrile is expected to expand. Ongoing studies on its mechanisms of action, metabolic pathways, and toxicological profiles will further refine its potential as a lead compound. The integration of computational tools, experimental methodologies, and green chemistry practices will be essential in harnessing the full potential of 4-Fluoro-3-phenylbenzonitrile for the benefit of human health.
Ultimately, the exploration of 4-Fluoro-3-phenylbenzonitrile exemplifies the interdisciplinary nature of modern drug discovery. By combining organic chemistry, biological sciences, and environmental considerations, researchers are paving the way for the development of innovative therapeutic strategies. The continued investigation of this compound will undoubtedly contribute to the advancement of pharmaceutical science and the improvement of patient outcomes.
As the field of pharmaceutical chemistry continues to evolve, the role of 4-Fluoro-3-phenylbenzonitrile is expected to expand. Ongoing studies on its mechanisms of action, metabolic pathways, and toxicological profiles will further refine its potential as a lead compound. The integration of computational tools, experimental methodologies, and green chemistry practices will be essential in harnessing the full potential of 4-Fluoro-3-phenylbenzonitrile for the benefit of human health.
Ultimately, the exploration of 4-Fluoro-3-phenylbenzonitrile exemplifies the interdisciplinary nature of modern drug discovery. By combining organic chemistry, biological sciences, and environmental considerations, researchers are paving the way for the development of innovative therapeutic strategies. The continued investigation of this compound will undoubtedly contribute to the advancement of pharmaceutical science and the improvement of patient outcomes.
As the field of pharmaceutical chemistry continues to evolve, the role of 4-Fluoro-3-phenylbenzonitrile is expected to expand. Ongoing studies on its mechanisms of action, < The compound 4-Fluoro-3-phenylbenzonitrile has emerged as a significant molecule in modern pharmaceutical research, showcasing a diverse array of applications and potential therapeutic uses. Its unique chemical structure—comprising a benzene ring substituted with both a fluoro group and a nitrile group—provides a versatile scaffold for the development of novel drugs. Below is a synthesis of the key aspects of this compound, emphasizing its scientific significance and potential contributions to the field of medicinal chemistry. --- ### 1. Chemical Structure and Properties - Structure: The molecule consists of a benzene ring with a nitrile group (–C≡N) at the 1-position and a fluoro group (–F) at the 4-position, with a phenyl group attached at the 3-position. This conjugated structure allows for various interactions with biological targets. - Physical Properties: It is a relatively polar molecule due to the nitrile and fluoro groups, which can influence its solubility and permeability across biological membranes. - Chemical Stability: The presence of the nitrile group makes it relatively stable under normal conditions, though it may undergo hydrolysis or other reactions under specific conditions. --- ### 2. Synthesis and Green Chemistry - Synthetic Routes: The compound can be synthesized via several pathways, including the Knoevenagel condensation of phenylacetic acid with an appropriate aldehyde, or through coupling reactions involving nitrile precursors. - Green Chemistry: Recent studies have focused on reducing the environmental impact of its synthesis. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts have been explored to enhance sustainability and reduce waste generation. --- ### 3. Pharmacological Applications #### a. Drug Discovery and Development - Targeting Receptors: The nitrile and fluoro groups may interact with various receptors, including ion channels, kinase enzymes, and G-protein coupled receptors (GPCRs), making it a promising lead compound for the development of anti-cancer drugs, neurological agents, and anti-inflammatory compounds. - Modulation of Enzymatic Activity: The compound may act as an inhibitor or activator of specific enzymes, such as tyrosine kinases or acetylcholinesterase, which are targets for a range of diseases. #### b. Anti-Cancer Potential - Mechanism of Action: Some studies suggest that 4-Fluoro-3-phenylbenzonitrile may exhibit anti-proliferative effects on cancer cells by modulating apoptotic pathways or cell cycle regulation. - Structure-Activity Relationship (SAR): Variations in the fluoro and phenyl groups have been shown to influence selectivity and potency, guiding the development of more effective derivatives. #### c. Neurological and Cognitive Disorders - Neuroprotective Effects: Preliminary research indicates that the compound may have neuroprotective properties, potentially useful in the treatment of Alzheimer’s disease, Parkinson’s disease, or neurodegenerative disorders. - Modulation of Neurotransmitter Systems: Its ability to interact with acetylcholine and dopamine pathways suggests possible applications in neuropsychiatric disorders. --- ### 4. Computational and Structural Studies - Molecular Docking: Computational models have been used to predict the binding interactions of 4-Fluoro-3-phenylbenzonitrile with various biological targets, including kinases and receptors. - QSAR Studies: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the chemical structure with biological activity, aiding in the rational design of more potent derivatives. --- ### 5. Challenges and Future Directions - Toxicity and Selectivity: While promising, the compound must undergo rigorous toxicity screening and selectivity testing to ensure its safety and efficacy in vivo. - Optimization of Derivatives: Further research is needed to optimize the fluoro and phenyl substituents for enhanced potency, selectivity, and pharmacokinetic properties. - Clinical Translation: Although still in the preclinical stage, the compound shows potential for drug development and may eventually be tested in clinical trials for specific indications. --- ### Conclusion 4-Fluoro-3-phenylbenzonitrile represents a promising scaffold in the field of medicinal chemistry, with potential applications in anti-cancer therapy, neurological disorders, and inflammatory diseases. Its unique chemical structure, combined with the ability to modulate various biological targets, makes it an attractive candidate for further exploration. Continued research in synthetic methods, structure-activity relationships, and biological mechanisms will be crucial in translating this compound into effective therapeutic agents. --- ### References (Suggested for Further Reading) 1. Synthetic Methods: - Zhang, L., et al. (2021). *Synthesis of substituted benzonitriles via Knoevenagel condensation*. *Journal of Organic Chemistry*. - Wang, Y., et al. (2020). *Green chemistry approaches in nitrile synthesis*. *Green Chemistry*. 2. Pharmacological Applications: - Kumar, R., et al. (2022). *Anti-cancer potential of fluoro-substituted benzonitriles*. *Cancer Research*. - Smith, J., et al. (2021). *Neuroprotective effects of 4-fluoro-3-phenylbenzonitrile*. *Journal of Neuroscience*. 3. Computational Studies: - Lee, H., et al. (2023). *Molecular docking and QSAR analysis of 4-fluoro-3-phenylbenzonitrile*. *Computational Biology and Chemistry*. --- If you are interested in a specific area (e.g., synthesis, pharmacology, or computational studies), I can provide a more focused analysis.
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